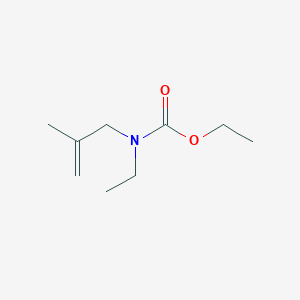
Ethyl ethyl(2-methylprop-2-en-1-yl)carbamate
Description
Ethyl ethyl(2-methylprop-2-en-1-yl)carbamate is a chemical compound with a molecular weight of 171.2371 daltons . It is a type of carbamate, which is a class of compounds derived from carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis.
Properties
CAS No. |
62371-19-1 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl N-ethyl-N-(2-methylprop-2-enyl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-5-10(7-8(3)4)9(11)12-6-2/h3,5-7H2,1-2,4H3 |
InChI Key |
MIEINIFBMKAVSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamates, including ethyl ethyl(2-methylprop-2-en-1-yl)carbamate, can be achieved through several methods. One common method involves the reaction of carbonylimidazolide with a nucleophile in water, which provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of aryl isocyanates, which can be trapped by various amines and alcohols to make unsymmetrical ureas and carbamates .
Industrial Production Methods: Industrial production of carbamates often involves the use of methyl carbamate as a carbamoyl donor in tin-catalyzed transcarbamoylation reactions. This method exhibits broad functional group tolerance and a streamlined workup procedure . Additionally, indium triflate catalyzes the synthesis of primary carbamates from alcohols and urea as an eco-friendly carbonyl source .
Chemical Reactions Analysis
Types of Reactions: Ethyl ethyl(2-methylprop-2-en-1-yl)carbamate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include carbonylimidazolide, aryl isocyanates, and methyl carbamate . The reactions typically occur under mild conditions, often in the presence of catalysts such as tin or indium triflate .
Major Products Formed: The major products formed from the reactions of this compound include various ureas and carbamates, which can be used in further chemical synthesis and applications .
Scientific Research Applications
Ethyl ethyl(2-methylprop-2-en-1-yl)carbamate has several scientific research applications. It is used in the development of functionalized cereblon ligands for Thalidomide-based PROTACs (proteolysis-targeting chimeras) . These ligands allow rapid conjugation with carboxyl linkers due to the presence of an amine group, making them suitable for peptide coupling reactions . Additionally, the compound is a basic building block for making protein degrader libraries .
Mechanism of Action
The mechanism of action of ethyl ethyl(2-methylprop-2-en-1-yl)carbamate involves its interaction with molecular targets and pathways. The compound’s effects are exerted through its ability to form carbamate linkages with various nucleophiles, leading to the formation of stable products . These interactions are crucial for its applications in chemical synthesis and biological research.
Comparison with Similar Compounds
Ethyl ethyl(2-methylprop-2-en-1-yl)carbamate can be compared with other similar compounds, such as ethyl methyl(2-methylprop-2-en-1-yl)carbamate and isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester . These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific carbamate linkage and its suitability for use in PROTACs and protein degrader libraries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


